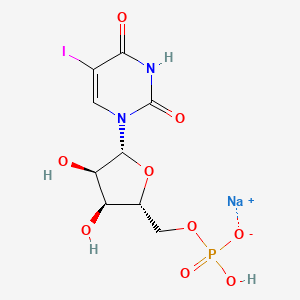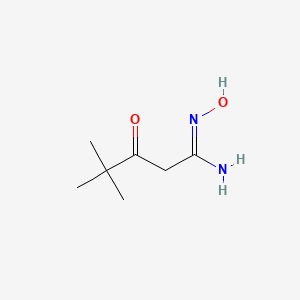
methyl 6-oxo-3H-purine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative with a molecular formula of C7H6N4O3. This compound is part of a broader class of purine derivatives, which are known for their significant biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different purine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.
Comparación Con Compuestos Similares
Methyl 6-oxo-3H-purine-9-carboxylate can be compared with other purine derivatives, such as:
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: This compound is also a purine nucleoside analog with significant anticancer activity.
Methyl 6-oxo-3,6-dihydro-9H-purine-9-carboxylate: Another similar compound with a slightly different structure but similar biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H6N4O3 |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
methyl 6-oxo-1H-purine-9-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12) |
Clave InChI |
GBLXVTXYQUGVRC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=NC2=C1N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)



![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)









